molecular formula C15H13F4NO B8155362 (3'-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine

(3'-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8155362
M. Wt: 299.26 g/mol
InChI Key: QTZIRKBVDNDSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine is a complex organic compound that features a biphenyl core substituted with fluoro and trifluoroethoxy groups, as well as a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the fluoro and trifluoroethoxy groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the methanamine group: This step often involves reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or nitriles, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluoro-substituted biphenyls with biological targets.

    Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific combination of fluoro and trifluoroethoxy groups on a biphenyl core, coupled with a methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

[5-(3-fluorophenyl)-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO/c16-13-3-1-2-10(7-13)11-4-5-14(12(6-11)8-20)21-9-15(17,18)19/h1-7H,8-9,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZIRKBVDNDSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)OCC(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.